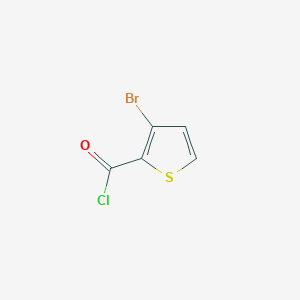

3-Bromothiophene-2-carbonyl chloride

Description

BenchChem offers high-quality 3-Bromothiophene-2-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromothiophene-2-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClOS/c6-3-1-2-9-4(3)5(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKGMTULPADQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383926 | |

| Record name | 3-bromothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25796-68-3 | |

| Record name | 3-bromothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 3-Bromothiophene-2-carbonyl Chloride

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic use of highly functionalized heterocyclic scaffolds is paramount. Among these, 3-Bromothiophene-2-carbonyl chloride (CAS No. 25796-68-3) has emerged as a pivotal intermediate.[1][2] Its rigid thiophene core, substituted with two distinct and reactive functional groups—a bromine atom and an acyl chloride—provides a powerful platform for orthogonal chemical modifications. This dual reactivity allows for the sequential or chemo-selective introduction of diverse molecular fragments, making it an invaluable tool for constructing complex molecular architectures. This guide offers an in-depth exploration of the properties, synthesis, reactivity, and applications of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective utilization.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of a reagent is the bedrock of its successful application in synthesis. 3-Bromothiophene-2-carbonyl chloride is a compound that requires careful handling due to its reactivity.

| Property | Value | Source(s) |

| CAS Number | 25796-68-3 | [1][2] |

| Molecular Formula | C₅H₂BrClOS | [1] |

| Molecular Weight | 225.49 g/mol | [1][2] |

| Physical State | Powder or liquid | |

| Density | ~1.855 g/cm³ (Predicted) | |

| Storage Temperature | 2-8°C, under inert gas | [1][2] |

Synthesis of 3-Bromothiophene-2-carbonyl Chloride: A Verifiable Protocol

The most direct and reliable method for the preparation of 3-Bromothiophene-2-carbonyl chloride is the conversion of its corresponding carboxylic acid. This transformation is a standard procedure in organic synthesis, valued for its high efficiency and the purity of the resulting product. The use of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride is standard practice.

Causality in Reagent Selection

The choice of thionyl chloride is deliberate. It reacts with the carboxylic acid to form the desired acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases. This is highly advantageous as their removal from the reaction mixture is straightforward, driving the reaction to completion and simplifying the purification process. A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction via the formation of the Vilsmeier reagent in situ.

Experimental Workflow: From Carboxylic Acid to Acyl Chloride

Step-by-Step Protocol

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromothiophene-2-carboxylic acid (1.0 eq.).

-

Solvent Addition: Suspend the carboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (approx. 2.0 eq.) to the suspension at room temperature. If desired, add a catalytic amount of DMF (e.g., 1-2 drops).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Purification: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure 3-Bromothiophene-2-carbonyl chloride.

The Dual Reactivity of 3-Bromothiophene-2-carbonyl Chloride

The synthetic utility of this compound is rooted in its two distinct reactive sites. This allows for a modular approach to building complex molecules.

-

Acylation via the Acyl Chloride: The highly electrophilic acyl chloride group readily reacts with a wide range of nucleophiles. This is the basis for forming amides (with amines), esters (with alcohols), and ketones (via Friedel-Crafts acylation with arenes). These reactions are typically high-yielding and proceed under mild conditions.

-

Cross-Coupling at the Bromine Atom: The bromine atom at the 3-position is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. It is particularly amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck couplings. This allows for the introduction of aryl, heteroaryl, alkyl, and vinyl substituents onto the thiophene ring.

Applications in Research and Development

The unique structural and reactive properties of 3-Bromothiophene-2-carbonyl chloride make it a valuable precursor in several high-value research areas:

-

Pharmaceuticals: Thiophene-containing compounds exhibit a broad spectrum of biological activities. This building block is used in the synthesis of novel compounds with potential anti-inflammatory, anti-cancer, or anti-microbial properties.

-

Materials Science: The electron-rich thiophene ring is a key component in the development of organic electronics. This compound serves as a monomer or precursor for the synthesis of conductive polymers, organic semiconductors for OLEDs, and functional polymers with tailored electronic and optical properties.

-

Fine and Specialty Chemicals: Its utility extends to the creation of novel dyes, pigments, and agrochemicals where precise molecular engineering is required.

Safety and Handling: A Self-Validating Protocol

Due to its reactive nature, 3-Bromothiophene-2-carbonyl chloride must be handled with appropriate safety precautions.

-

Hazard Identification: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also expected to cause severe skin burns and eye damage due to the acyl chloride moiety, which can hydrolyze to form HCl.[2]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[2] Recommended storage is at 2-8°C under an inert atmosphere.[1][2]

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal.

Structural Confirmation: Spectroscopic Analysis (Predicted)

¹H NMR:

-

The thiophene ring will exhibit two signals, corresponding to the two aromatic protons.

-

These protons will appear as a pair of doublets due to mutual coupling.

-

The expected chemical shifts will be in the aromatic region, likely between δ 7.0 and 8.0 ppm.

¹³C NMR:

-

Five distinct carbon signals are expected.

-

The carbonyl carbon of the acyl chloride will have the most downfield chemical shift, typically in the range of δ 160-170 ppm.

-

The four carbons of the thiophene ring will appear in the aromatic region (δ 120-140 ppm). The carbon bearing the bromine atom will be shifted upfield compared to the others due to the heavy atom effect.

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band characteristic of the C=O stretch of an acyl chloride is expected in the region of 1750-1800 cm⁻¹. This is a key diagnostic peak.

-

Bands corresponding to C-H and C=C stretching of the aromatic thiophene ring will also be present.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) will show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

-

A prominent fragment will be the loss of the chlorine atom, resulting in the [M-Cl]⁺ ion. Further fragmentation may involve the loss of the carbonyl group.

References

-

Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 25, 2026, from [Link]

-

echemix.com. (n.d.). 3-Bromothiophene-2-carbonyl chloride. Retrieved January 25, 2026, from [Link]

-

Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. [Link]

-

ChemBK. (n.d.). CAS: 25796-68-3. Retrieved January 25, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromothiophene-2-carbonyl Chloride: Driving Innovation in Specialty Chemicals. Retrieved January 25, 2026, from [Link]

-

Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromothiophene. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 3-Chlorobenzo(b)thiophene-2-carbonyl chloride. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromothiophene. Retrieved January 25, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Cost effective thiophene assisted novel dopant-free hole transport materials for efficient perovskite sol. Retrieved January 25, 2026, from [Link]

-

Smirnov, V. I., & Egorova, V. S. (1998). Direction of 3-bromothiophene acylation with succinyl chloride. Russian Journal of Organic Chemistry, 34(8), 1145-1147. [Link]

Sources

3-Bromothiophene-2-carbonyl chloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Bromothiophene-2-carbonyl chloride

Abstract

3-Bromothiophene-2-carbonyl chloride is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive acyl chloride and a versatile bromine handle for cross-coupling reactions, makes it an invaluable intermediate for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of the principal synthetic pathway to 3-Bromothiophene-2-carbonyl chloride, detailing the requisite precursor synthesis, reaction mechanisms, and field-proven experimental protocols. Emphasis is placed on the causality behind procedural choices, safety considerations for hazardous reagents, and the validation of each step through authoritative references.

Strategic Overview of the Synthesis Pathway

The synthesis of 3-Bromothiophene-2-carbonyl chloride is most reliably achieved through a two-stage process. The primary challenge lies not in the final conversion, but in the regioselective preparation of the necessary precursor, 3-Bromothiophene-2-carboxylic acid. Direct bromination of thiophene-2-carboxylic acid is complicated by the directing effects of the carboxyl group, which favors substitution at the 5-position.

Therefore, the most logical and controllable pathway begins with 3-bromothiophene, which is then carboxylated at the adjacent 2-position. This precursor is subsequently converted to the target acyl chloride. This strategic approach ensures high regioselectivity and overall yield.

Figure 1: High-level overview of the two-stage synthesis pathway.

Precursor Synthesis: 3-Bromothiophene-2-carboxylic acid

The cornerstone of this synthesis is the generation of the carboxylic acid precursor. This is accomplished via a low-temperature lithium-halogen exchange on 3-bromothiophene, followed by quenching the resulting organolithium intermediate with solid carbon dioxide (dry ice).

Mechanism: Directed Ortho-Metalation and Carboxylation

The process hinges on the formation of a thienyllithium intermediate. The bromine atom on 3-bromothiophene readily undergoes lithium-halogen exchange upon treatment with an alkyllithium reagent such as n-butyllithium (n-BuLi). This reaction is typically performed at cryogenic temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium species or reaction with the solvent.

The resulting 2-lithio-3-bromothiophene is a potent nucleophile. It readily attacks the electrophilic carbon of carbon dioxide to form a lithium carboxylate salt. A subsequent acidic workup protonates the salt to yield the final 3-Bromothiophene-2-carboxylic acid.

Experimental Protocol: Carboxylation of 3-Bromothiophene

Disclaimer: This protocol involves pyrophoric and highly corrosive materials. It must be performed by trained personnel in a controlled laboratory environment with appropriate personal protective equipment (PPE) and engineering controls (fume hood).

Materials:

-

3-Bromothiophene

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

-

Initial Cooling: Charge the flask with 3-bromothiophene and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium solution dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour after the addition is complete.

-

Carboxylation: Crush a significant excess of dry ice into a powder and quickly add it to the reaction mixture in portions. Causality Note: A large excess of CO₂ is used to ensure complete reaction with the organolithium intermediate and to help maintain the low temperature.

-

Quenching: Allow the mixture to slowly warm to room temperature. The reaction is then carefully quenched by the slow addition of water, followed by acidification to a pH of ~1 with concentrated HCl.

-

Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 3-Bromothiophene-2-carboxylic acid.

-

Purification: The product can be further purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate).

Core Synthesis: 3-Bromothiophene-2-carbonyl chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For this specific substrate, thionyl chloride (SOCl₂) is the reagent of choice due to its high efficiency and the convenient removal of byproducts.[2][3]

Mechanism of Chlorination with Thionyl Chloride

The reaction proceeds through a well-established mechanism involving a chlorosulfite intermediate.[4]

-

Nucleophilic Attack: The oxygen of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: A chloride ion is expelled, and after a proton transfer, a highly reactive acyl chlorosulfite intermediate is formed.

-

Intramolecular Attack: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

-

Product Formation: The carbonyl double bond reforms, leading to the expulsion of the leaving group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion, regenerating the catalyst in some mechanistic proposals and forming HCl.

The formation of gaseous byproducts (SO₂ and HCl) is thermodynamically favorable and drives the reaction to completion.[5]

Sources

Spectroscopic Characterization of 3-Bromothiophene-2-carbonyl chloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromothiophene-2-carbonyl chloride (CAS No. 25796-68-3). In the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles and comparative analysis with structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of this important chemical intermediate.

Introduction to 3-Bromothiophene-2-carbonyl chloride

3-Bromothiophene-2-carbonyl chloride is a substituted thiophene derivative containing both a bromine atom and a carbonyl chloride functional group. These features make it a versatile reagent in organic synthesis, particularly for the introduction of the 3-bromothienyl-2-carbonyl moiety into larger molecules. Accurate interpretation of its spectroscopic data is crucial for reaction monitoring, quality control, and structural elucidation of its downstream products.

Due to the reactive nature of the acyl chloride group, proper handling procedures are imperative. The compound is sensitive to moisture and can react violently with water, releasing corrosive hydrogen chloride gas.[1][2][3] All experimental work should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for 3-Bromothiophene-2-carbonyl chloride. These predictions are based on the analysis of substituent effects on the thiophene ring and comparison with the known spectral data of 3-bromothiophene and other related acyl chlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are discussed below.

The ¹H NMR spectrum of 3-Bromothiophene-2-carbonyl chloride is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring.

-

H-4 and H-5 Protons: The protons at the 4- and 5-positions of the thiophene ring will exhibit coupling to each other, resulting in a pair of doublets. The electron-withdrawing nature of the carbonyl chloride group at position 2 and the bromine at position 3 will deshield these protons, shifting them downfield. The proton at the 5-position is expected to be further downfield than the proton at the 4-position due to its proximity to the sulfur atom and the influence of the adjacent bromine.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 3-Bromothiophene-2-carbonyl chloride (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.20 - 7.40 | Doublet | 5.0 - 6.0 |

| H-5 | 7.60 - 7.80 | Doublet | 5.0 - 6.0 |

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the acyl chloride is expected to appear significantly downfield, typically in the range of 160-165 ppm.

-

Thiophene Ring Carbons: The carbons of the thiophene ring will have distinct chemical shifts based on their substituents. The carbon bearing the bromine (C-3) will be shifted to a higher field compared to an unsubstituted carbon due to the "heavy atom" effect. The carbon attached to the carbonyl group (C-2) will be deshielded. The remaining carbons (C-4 and C-5) will appear in the typical aromatic region for thiophenes.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Bromothiophene-2-carbonyl chloride (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 165 |

| C-2 | 135 - 140 |

| C-3 | 115 - 120 |

| C-4 | 128 - 132 |

| C-5 | 130 - 135 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peak in the IR spectrum of 3-Bromothiophene-2-carbonyl chloride will be the carbonyl stretch.

-

Carbonyl (C=O) Stretch: Acyl chlorides exhibit a strong C=O stretching absorption at a higher frequency than other carbonyl compounds due to the inductive effect of the chlorine atom. This peak is expected in the range of 1770-1815 cm⁻¹. The conjugation with the thiophene ring may slightly lower this frequency.

-

Thiophene Ring Vibrations: The C=C and C-H stretching and bending vibrations of the thiophene ring will appear in their characteristic regions. Aromatic C-H stretching is expected above 3000 cm⁻¹, and C=C stretching absorptions will be seen in the 1400-1600 cm⁻¹ region.

Table 3: Predicted Key IR Absorption Bands for 3-Bromothiophene-2-carbonyl chloride

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1770 - 1815 | Strong |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| C-Br Stretch | 500 - 600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic molecular ion peak. Due to the presence of bromine and chlorine, this peak will have a distinct isotopic pattern. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a cluster of peaks for the molecular ion at m/z values corresponding to the different isotopic combinations. The most abundant molecular ion peaks would be expected at m/z 224 (for C₅H₂⁷⁹Br³⁵ClOS) and 226 (for C₅H₂⁸¹Br³⁵ClOS and C₅H₂⁷⁹Br³⁷ClOS).

-

Fragmentation Pattern: The primary fragmentation pathway is expected to be the loss of the chlorine radical to form a stable acylium ion. Further fragmentation may involve the loss of carbon monoxide.

Table 4: Predicted Key Mass Spectral Fragments for 3-Bromothiophene-2-carbonyl chloride

| m/z | Predicted Fragment |

| 224, 226, 228 | [M]⁺ (Molecular ion cluster) |

| 189, 191 | [M - Cl]⁺ |

| 161, 163 | [M - Cl - CO]⁺ |

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for obtaining the spectroscopic data for a compound like 3-Bromothiophene-2-carbonyl chloride.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is dry to prevent hydrolysis of the acyl chloride.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared. Given that 3-Bromothiophene-2-carbonyl chloride may be a low-melting solid or liquid, the thin film method is likely appropriate.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Impact (EI) ionization to generate the molecular ion and fragment ions.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and key fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

Caption: Molecular structure of 3-Bromothiophene-2-carbonyl chloride.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Reference Data: 3-Bromothiophene

As a key precursor, the experimental spectroscopic data for 3-bromothiophene (CAS No. 872-31-1) provides a valuable reference point.

Table 5: Experimental Spectroscopic Data for 3-Bromothiophene

| Technique | Key Data |

| ¹H NMR (CDCl₃) | δ 7.25 (dd, J = 5.2, 3.0 Hz, 1H), 7.15 (dd, J = 5.2, 1.4 Hz, 1H), 7.00 (dd, J = 3.0, 1.4 Hz, 1H) |

| ¹³C NMR (CDCl₃) | δ 129.1, 127.9, 122.0, 110.1 |

| IR (neat) | 3100 (C-H stretch), 1520, 1420 (C=C stretch) cm⁻¹ |

| MS (EI) | m/z 164/162 (M⁺), 83 (M⁺ - Br) |

Conclusion

References

-

Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13383, 3-Bromothiophene. Retrieved from [Link]

-

Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. ResearchGate. Retrieved from [Link]

-

Al-Juboori, A. M. (2016). SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 519898, 3-Chlorobenzo(b)thiophene-2-carbonyl chloride. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS) (n.d.). Retrieved from [Link]

-

LibreTexts Chemistry (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Wikipedia (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Yufeng (2023). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

-

Fisher Scientific (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

YouTube (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. Retrieved from [Link]

-

New Jersey Department of Health (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Bromothiophene-2-carbonyl chloride: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Strategic Overview: The Synthetic Utility of a Bifunctional Thiophene

3-Bromothiophene-2-carbonyl chloride (CAS No. 53646-53-4) is a key heterocyclic building block prized for its dual reactivity. The presence of a highly reactive acyl chloride at the 2-position and a synthetically versatile bromine atom at the 3-position of the thiophene ring makes it an invaluable intermediate for the construction of complex molecular architectures. This strategic combination allows for sequential and diverse functionalization, a critical advantage in the iterative process of drug discovery and materials science research. The thiophene scaffold itself is a well-established pharmacophore, and its derivatization through the handles provided by this reagent allows for the fine-tuning of physicochemical and biological properties.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use in the laboratory. The key parameters for 3-Bromothiophene-2-carbonyl chloride are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₂BrClOS | [1] |

| Molecular Weight | 225.50 g/mol | [1] |

| Appearance | Light yellow to brown crystalline solid or liquid | [1] |

| Melting Point | 26-28 °C | [1] |

| Boiling Point | 118-120 °C at 14 mmHg | [1] |

| Density | 1.838 g/cm³ | [1] |

| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene. | |

| CAS Number | 53646-53-4 | [1] |

Handling and Storage: Due to the moisture-sensitive nature of the acyl chloride group, 3-Bromothiophene-2-carbonyl chloride should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis to the corresponding carboxylic acid. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, and strong bases.

Chemical Reactivity and Synthetic Applications

The synthetic potential of 3-Bromothiophene-2-carbonyl chloride is primarily dictated by the reactivity of its two key functional groups: the acyl chloride and the carbon-bromine bond.

Reactions at the Acyl Chloride Moiety

The acyl chloride is a powerful electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity is central to the construction of amides, esters, and ketones.

-

Amide Bond Formation: The reaction with primary and secondary amines is a cornerstone of its application, particularly in medicinal chemistry where the amide bond is a prevalent structural motif. This reaction typically proceeds in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

-

Esterification: Alcohols react with 3-Bromothiophene-2-carbonyl chloride, usually in the presence of a base, to form the corresponding esters.

-

Friedel-Crafts Acylation: This reagent can be employed to acylate electron-rich aromatic and heteroaromatic systems in the presence of a Lewis acid catalyst (e.g., aluminum chloride), leading to the formation of diaryl ketones.

Transformations Involving the Carbon-Bromine Bond

The bromine atom at the 3-position of the thiophene ring is a versatile handle for the introduction of molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the thiophene ring and a variety of aryl, heteroaryl, or vinyl boronic acids or esters. This is a powerful method for constructing biaryl and hetero-biaryl structures, which are common in pharmacologically active compounds.

-

Other Cross-Coupling Reactions: The C-Br bond can also participate in other palladium-catalyzed transformations, including Stille, Heck, and Sonogashira couplings, further expanding its synthetic utility.

Experimental Protocol: Synthesis of a 3-Bromothiophene-2-carboxamide Derivative

This section provides a representative, step-by-step procedure for the amidation of 3-Bromothiophene-2-carbonyl chloride with a primary amine.

Objective: To synthesize a representative N-substituted-3-bromothiophene-2-carboxamide.

Materials:

-

3-Bromothiophene-2-carbonyl chloride

-

Primary amine (e.g., benzylamine)

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Acyl Chloride: Slowly add a solution of 3-Bromothiophene-2-carbonyl chloride (1.05 equivalents) in anhydrous DCM to the cooled amine solution via a dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.

-

Experimental Workflow Diagram:

Caption: A generalized workflow for the synthesis of N-substituted-3-bromothiophene-2-carboxamides.

Safety and Handling

3-Bromothiophene-2-carbonyl chloride is a corrosive and moisture-sensitive compound. It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of skin or eye contact, flush the affected area immediately with copious amounts of water and seek medical attention. Due to its reactivity with water, appropriate fire extinguishing media for chemical fires should be used.

Spectroscopic Characterization

The structural elucidation of 3-Bromothiophene-2-carbonyl chloride and its derivatives relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The coupling constant between these two protons would be characteristic of their ortho relationship.

-

¹³C NMR: The spectrum should display five distinct signals corresponding to the five carbons of the molecule. The carbonyl carbon will appear at the downfield end of the spectrum (typically >160 ppm).

-

-

Infrared (IR) Spectroscopy: A strong and sharp absorption band in the region of 1750-1800 cm⁻¹ is a characteristic feature of the C=O stretching vibration of the acyl chloride.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Conclusion

3-Bromothiophene-2-carbonyl chloride is a high-value synthetic intermediate that offers a gateway to a wide array of functionalized thiophene derivatives. Its predictable reactivity at both the acyl chloride and the carbon-bromine bond provides chemists with a powerful tool for the synthesis of complex molecules with potential applications in drug discovery and materials science. A comprehensive understanding of its properties, coupled with safe handling practices, is key to unlocking its full synthetic potential.

References

Sources

A Comprehensive Technical Guide to the Reactivity of 3-Bromothiophene-2-carbonyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromothiophene-2-carbonyl chloride is a versatile bifunctional reagent of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay between the electron-rich thiophene ring, the electron-withdrawing carbonyl chloride, and the strategically positioned bromine atom, govern its reactivity profile. This guide provides an in-depth exploration of the reactivity of 3-bromothiophene-2-carbonyl chloride with a diverse range of nucleophiles. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights and detailed experimental protocols to empower researchers in harnessing the synthetic potential of this valuable building block.

Introduction: The Strategic Importance of 3-Bromothiophene-2-carbonyl Chloride

3-Bromothiophene-2-carbonyl chloride is a key intermediate in the synthesis of a wide array of complex organic molecules. The thiophene moiety is a privileged scaffold in numerous pharmaceuticals and organic materials. The presence of the highly reactive acyl chloride at the 2-position allows for the facile introduction of various functionalities through nucleophilic acyl substitution. Simultaneously, the bromine atom at the 3-position serves as a versatile handle for subsequent cross-coupling reactions, enabling the construction of intricate molecular architectures. This dual reactivity makes it a powerful tool for library synthesis and the development of novel chemical entities.

Key Structural Features and Their Influence on Reactivity:

-

Acyl Chloride: This functional group is a highly reactive electrophile due to the inductive electron-withdrawing effects of both the chlorine and oxygen atoms, which render the carbonyl carbon highly susceptible to nucleophilic attack.

-

Thiophene Ring: As an aromatic heterocycle, the thiophene ring can influence the reactivity of the adjacent carbonyl group through resonance and inductive effects. The sulfur atom can participate in delocalization of electron density, affecting the electrophilicity of the carbonyl carbon.

-

3-Bromo Substituent: The bromine atom exerts a significant inductive electron-withdrawing effect, which can further enhance the electrophilicity of the carbonyl carbon. Its position also sterically influences the approach of nucleophiles. Crucially, it provides a site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Synthesis of 3-Bromothiophene-2-carbonyl Chloride

The preparation of 3-bromothiophene-2-carbonyl chloride typically starts from 3-bromothiophene. A common synthetic route involves the lithiation of 3-bromothiophene followed by carboxylation to yield 3-bromothiophene-2-carboxylic acid. Subsequent treatment with a chlorinating agent, such as thionyl chloride or oxalyl chloride, affords the desired acyl chloride.

Reactivity with N-Nucleophiles: Formation of Amides

The reaction of 3-bromothiophene-2-carbonyl chloride with primary and secondary amines is a robust and high-yielding method for the synthesis of 3-bromothiophene-2-carboxamides. These amides are prevalent motifs in biologically active compounds.

Mechanism of Amide Formation

The reaction proceeds via the classical nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride leaving group, followed by deprotonation of the nitrogen, yields the stable amide product.

Caption: General mechanism for the reaction of 3-bromothiophene-2-carbonyl chloride with amines.

Experimental Protocol: Synthesis of N-alkyl-3-bromothiophene-2-carboxamide

Objective: To synthesize an N-substituted amide via the reaction of 3-bromothiophene-2-carbonyl chloride with a primary amine.

Materials:

-

3-Bromothiophene-2-carbonyl chloride

-

Primary amine (e.g., benzylamine)

-

Triethylamine (Et₃N) or pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 3-bromothiophene-2-carbonyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred amine solution. The dropwise addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Self-Validation: The use of a base like triethylamine is critical to neutralize the HCl generated during the reaction.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and also avoids potential acid-catalyzed side reactions. The aqueous work-up steps are designed to remove unreacted starting materials, the base, and salts, ensuring a high purity of the final product.

| Nucleophile (Amine) | Base | Solvent | Typical Yield (%) |

| Aniline | Pyridine | DCM | >90 |

| Benzylamine | Et₃N | DCM | >95 |

| Morpholine | Et₃N | THF | >95 |

| Piperidine | Et₃N | DCM | >90 |

Reactivity with O-Nucleophiles: Formation of Esters and Anhydrides

3-Bromothiophene-2-carbonyl chloride readily reacts with alcohols and carboxylates to form the corresponding esters and anhydrides, respectively. These reactions are fundamental in organic synthesis for the protection of functional groups and the creation of new linkages.

Esterification

The reaction with alcohols, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, provides a straightforward route to 3-bromothiophene-2-carboxylates.

Sources

An In-depth Technical Guide to the Key Reactions and Transformations of the Thiophene Ring

Introduction: The Thiophene Core in Modern Chemistry

Thiophene, a sulfur-containing five-membered aromatic heterocycle, represents a cornerstone scaffold in medicinal chemistry, materials science, and organic synthesis.[1][2] Its structure, analogous to benzene but with distinct electronic properties imparted by the sulfur heteroatom, endows it with a unique reactivity profile.[1][2][3] Thiophene's resonance energy is approximately 117-130 kJ/mol, making it the most aromatic among the common five-membered heterocycles (thiophene > pyrrole > furan), though less so than benzene.[3] This aromaticity dictates that its chemistry is dominated by substitution reactions that preserve the stable ring system, rather than addition or ring-opening reactions.[3]

This guide provides an in-depth exploration of the principal reactions and transformations of the thiophene ring. We will delve into the causality behind its reactivity patterns, provide field-proven experimental insights, and detail key protocols for its functionalization, equipping researchers and drug development professionals with the foundational knowledge to effectively manipulate this versatile heterocycle.

Electrophilic Aromatic Substitution: The Dominant Reaction Pathway

The π-excessive nature of the thiophene ring, arising from the participation of a sulfur lone pair in the aromatic sextet, renders it highly activated towards electrophilic attack. It is significantly more reactive than benzene, with bromination, for instance, occurring 10^7 times faster.[1]

Mechanism and Regioselectivity: The α-Position Preference

Electrophilic substitution on an unsubstituted thiophene ring overwhelmingly occurs at the C2 (or α) position.[3][4][5] This pronounced regioselectivity is a direct consequence of the superior stability of the cationic intermediate (sigma complex or arenium ion) formed during C2 attack. The positive charge in this intermediate can be delocalized over three atoms, including the sulfur, which can accommodate the charge via a stable sulfonium ion resonance structure. In contrast, attack at the C3 (or β) position results in an intermediate where the positive charge is delocalized over only two carbon atoms and cannot be directly stabilized by the sulfur heteroatom.[3]

Caption: C2 vs. C3 electrophilic attack on thiophene.

Common Electrophilic Substitution Reactions

Due to its high reactivity, thiophene often requires milder conditions for electrophilic substitution compared to benzene, as strongly acidic conditions can lead to polymerization.[3][4]

| Reaction | Typical Reagents & Conditions | Product(s) | Notes |

| Halogenation | Br₂ in acetic acid or CCl₄; NBS in THF/AcOH.[6] | 2-Bromothiophene, 2,5-Dibromothiophene | Reaction is very fast. Controlling stoichiometry is key to prevent di-substitution.[1] |

| Cl₂ at -50°C.[6] | 2-Chlorothiophene, 2,5-Dichlorothiophene | Requires low temperatures to control reactivity. | |

| I₂ with HgO or HNO₃.[6] | 2-Iodothiophene | Iodine is less reactive; an oxidizing agent is needed to generate the electrophilic iodine species. | |

| Nitration | HNO₃ in acetic anhydride (Ac₂O) | 2-Nitrothiophene | Using HNO₃/H₂SO₄ (standard for benzene) causes oxidative degradation and polymerization of the thiophene ring. Acetic anhydride generates the milder nitrating agent, acetyl nitrate. |

| Sulfonation | Cold concentrated H₂SO₄ or Pyridine-SO₃ complex.[1][3] | Thiophene-2-sulfonic acid | This high reactivity towards sulfonation is the classical basis for separating thiophene from benzene contamination.[1][3] |

| Friedel-Crafts Acylation | Acyl chloride (e.g., AcCl) or anhydride (e.g., Ac₂O) with a mild Lewis acid (SnCl₄, BF₃·OEt₂).[2][6] | 2-Acetylthiophene | Strong Lewis acids like AlCl₃ can cause polymerization.[3] Acylation occurs preferentially at the α-position.[2] |

| Vilsmeier-Haack | POCl₃, DMF | Thiophene-2-carboxaldehyde | A mild and efficient method for formylation. |

| Mannich Reaction | Formaldehyde, Dimethylamine, HCl | 2-(Dimethylaminomethyl)thiophene | Introduces an aminomethyl group, a versatile synthetic handle. |

Experimental Protocol: Bromination of Thiophene

This protocol describes the selective mono-bromination of thiophene at the C2 position. The choice of N-bromosuccinimide (NBS) provides a controlled source of electrophilic bromine, minimizing over-reaction to the dibromo-adduct which is common with liquid bromine.

Methodology:

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add thiophene (1.0 eq) and dissolve in a 1:1 mixture of tetrahydrofuran (THF) and acetic acid (AcOH).

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C. The causality here is crucial: slow addition prevents a rapid exotherm that could lead to side reactions and di-substitution.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude 2-bromothiophene can be purified by vacuum distillation.

Metalation of Thiophene: A Gateway to Diverse Functionality

Metalation, particularly lithiation, is one of the most powerful strategies for the functionalization of the thiophene ring. It transforms the relatively inert C-H bond into a nucleophilic C-Li bond, which can then react with a wide array of electrophiles.

Direct Lithiation (Deprotonation)

The protons at the C2 and C5 positions of thiophene are significantly more acidic than those on benzene, allowing for direct deprotonation with strong bases like n-butyllithium (n-BuLi).[1] This reaction is highly regioselective for the C2 position due to the inductive effect of the sulfur atom and the ability of the sulfur to coordinate with the lithium cation, stabilizing the resulting organolithium species.[7][8]

The reaction is typically performed at low temperatures (-78°C to 0°C) in an inert solvent like THF or diethyl ether. Using one equivalent of n-BuLi results in mono-lithiation at the C2 position.[7] If two equivalents are used, 2,5-dilithiothiophene can be formed.

Caption: Workflow for thiophene functionalization via lithiation.

Halogen-Lithium Exchange

For substituted thiophenes where direct lithiation might lack regioselectivity or be incompatible with other functional groups, a halogen-lithium exchange offers a reliable alternative.[7] This reaction is extremely fast, even at -78°C, and involves treating a bromo- or iodothiophene with an alkyllithium reagent (typically n-BuLi or t-BuLi). The equilibrium lies far to the side of the more stable thienyllithium species.

Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

Modern organic synthesis relies heavily on palladium-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. Thiophene derivatives, particularly halo- and boronyl-thiophenes, are excellent substrates for these transformations.

These reactions provide a powerful and modular approach to synthesizing complex biaryl and polycyclic structures, which are prevalent in pharmaceuticals and organic electronic materials. A key advantage is the high functional group tolerance, allowing for late-stage diversification of complex molecules.

| Coupling Reaction | Thiophene Substrate | Coupling Partner | Key Features & Rationale |

| Suzuki Coupling | Halothiophene (Br, I) or Thiophene boronic acid/ester | Boronic acid/ester or Aryl/vinyl halide | Mild conditions, high functional group tolerance, commercially available reagents. The boronic acid is stable and generally non-toxic. |

| Stille Coupling | Halothiophene (Br, I) | Organostannane (e.g., R-SnBu₃) | Tolerant of a wide range of functional groups. A primary drawback is the toxicity of the tin byproducts. |

| Heck Reaction | Halothiophene (Br, I) | Alkene | Forms a C-C bond at an sp² carbon of the alkene. Essential for synthesizing vinylthiophenes. |

| Sonogashira Coupling | Halothiophene (Br, I) | Terminal Alkyne | Requires a copper(I) co-catalyst. The premier method for synthesizing thienyl-alkyne conjugates. |

| Direct C-H Arylation | Unsubstituted Thiophene | Aryl Halide (Br, I) | Atom-economical alternative that avoids pre-functionalization (metalation or halogenation) of the thiophene ring.[9] Selectivity for the C2 position is generally high. |

Other Key Transformations of the Thiophene Ring

Oxidation

Oxidation of the thiophene ring can occur at the sulfur atom. Treatment with peroxy acids like trifluoroperacetic acid can yield the corresponding thiophene-1-oxide (sulfoxide) and subsequently the thiophene-1,1-dioxide (sulfone).[1][10] These oxidized species are no longer aromatic. The highly reactive thiophene-1,1-dioxides, for example, behave as excellent dienes in Diels-Alder reactions.[10]

Reduction and Desulfurization

Catalytic hydrogenation of thiophene under forcing conditions can reduce the aromatic ring to form tetrahydrothiophene (thiolane). However, a more synthetically useful transformation is reductive desulfurization. Treatment of a thiophene derivative with Raney Nickel (Ra-Ni) completely removes the sulfur atom and saturates the carbon chain, yielding a substituted butane.[1][5] This reaction is a powerful tool, as the stable thiophene ring can be used as a synthetic template to control stereochemistry or introduce functionality, only to be removed in a final step.[1]

Polymerization

Thiophene can be polymerized through its 2,5-positions to form polythiophene.[1] This is typically achieved through oxidative coupling, either electrochemically or with chemical oxidants.[1] Polythiophenes and their derivatives (like the well-known PEDOT) are conductive polymers with significant applications in organic electronics, including OLEDs, solar cells, and sensors.[1]

Conclusion

The thiophene ring possesses a rich and versatile chemistry, primarily governed by its π-excessive aromatic character. Its high reactivity towards electrophilic substitution, coupled with the ease of C-H metalation, provides a robust platform for initial functionalization. The subsequent application of modern synthetic methods, especially palladium-catalyzed cross-coupling, allows for the construction of highly complex and diverse molecular architectures. A thorough understanding of these core transformations is essential for any scientist working in drug discovery or materials science, enabling the rational design and synthesis of novel thiophene-containing compounds.

References

-

Li, Y., Wang, J., Huang, M., Wang, Z., Wu, Y., & Wu, Y. (2014). An Efficient Phosphine-Free Direct C–H Arylation of Thiophenes at C2 Catalyzed by a Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry, 79(6), 2890-2897. Available at: [Link]

-

Wikipedia. (n.d.). Thiophene. Retrieved January 25, 2026, from [Link]

-

Banaras Hindu University. (n.d.). CHB-401: Heterocyclic Compounds (Section B) THIOPHENE. Retrieved January 25, 2026, from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved January 25, 2026, from [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]

- Unknown. (n.d.). Preparation and Properties of Thiophene. Retrieved January 25, 2026, from a presentation slide deck. [Source URL not available for direct linking, content found in search results].

-

ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Retrieved January 25, 2026, from [Link]

-

Lu, Y., et al. (2014). Thiophene Oxidation and Reduction Chemistry. ResearchGate. Available at: [Link]

-

YouTube. (2020, May 24). Synthesis, Reactions and Medicinal uses - Thiophene [Video]. Available at: [Link]

-

Reddit. (2021, August 17). Ortho-metalation vs. Li-X exhange?. r/Chempros. Retrieved January 25, 2026, from [Link]

- Unknown. (n.d.). Directed (ortho) Metallation. Retrieved January 25, 2026, from a university lecture note. [Source URL not available for direct linking, content found in search results].

-

ACS Publications. (n.d.). Pd-Catalyzed Thiophene–Aryl Coupling Reaction via C–H Bond Activation in Deep Eutectic Solvents. Organic Letters. Retrieved January 25, 2026, from [Link]

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 5. uop.edu.pk [uop.edu.pk]

- 6. youtube.com [youtube.com]

- 7. reddit.com [reddit.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Thiophene synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

The Bromine Effect: A Deep Dive into the Electronic Modulation of the Thiophene Ring

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the profound electronic effects a bromine substituent imparts upon the thiophene ring. As a key structural motif in pharmaceuticals and organic electronics, understanding how bromine modulates the aromatic system’s reactivity and properties is paramount for rational molecular design. This document moves beyond a superficial overview, dissecting the intricate balance between bromine's inductive and mesomeric effects, the critical influence of its position on the ring (C2 vs. C3), and the tangible consequences for chemical reactivity and material properties. We will explore experimental and computational methodologies used to probe these effects, presenting actionable protocols and data interpretation frameworks for the practicing scientist.

Introduction: The Thiophene Moiety and the Significance of Halogenation

The thiophene ring is a five-membered aromatic heterocycle that serves as a cornerstone in numerous fields, most notably in medicinal chemistry and materials science. Its structural similarity to benzene, coupled with the electronic influence of the sulfur heteroatom, endows it with unique properties and reactivity. Thiophene and its derivatives are integral components of blockbuster drugs like clopidogrel and blockbuster materials like the conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT).

Halogenation, particularly bromination, is a primary tool for functionalizing the thiophene ring. Bromine is not merely a placeholder for subsequent reactions; it is an active electronic modulator. Its introduction onto the thiophene scaffold initiates a delicate push-pull of electron density, governed by two opposing forces: the electron-withdrawing inductive effect and the electron-donating resonance (mesomeric) effect. The ultimate impact on the ring's electron distribution dictates its behavior in subsequent synthetic transformations and the final properties of the molecule. This guide aims to elucidate this complex interplay, providing the foundational knowledge required to harness the bromine effect for advanced molecular engineering.

Section 1: Fundamental Electronic Landscapes

To appreciate the impact of bromine, one must first understand the distinct electronic characteristics of both the thiophene ring and the bromine substituent.

The Thiophene Ring: An Electron-Rich Aromatic System

Thiophene is considered an electron-rich aromatic system. The sulfur atom participates in the π-system by donating one of its lone pairs of electrons, resulting in a delocalized system with 6 π-electrons that satisfies Hückel's rule for aromaticity. This electron richness makes thiophene highly susceptible to electrophilic aromatic substitution, with a reactivity significantly greater than that of benzene. The electron density is not uniformly distributed; it is highest at the C2 and C5 positions, making these the primary sites for electrophilic attack.

The Bromine Substituent: A Duality of Effects

Bromine, like other halogens, exerts a dual electronic influence on any aromatic ring to which it is attached:

-

Inductive Effect (-I): Due to its high electronegativity relative to carbon, bromine withdraws electron density from the ring through the sigma (σ) bond. This effect deactivates the ring, making it less reactive towards electrophiles.

-

Mesomeric Effect (+M) / Resonance Effect (+R): The bromine atom possesses lone pairs of electrons in p-orbitals that can overlap with the π-system of the thiophene ring. This delocalization donates electron density into the ring, activating it towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions.

In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the ring. However, the resonance effect is still crucial for determining the regioselectivity of subsequent reactions.

Caption: Duality of Bromine's Electronic Influence.

Section 2: The Positional Dichotomy: 2-Bromothiophene vs. 3-Bromothiophene

The position of the bromine atom on the thiophene ring is not a trivial detail. The electronic consequences, and therefore the chemical behavior, of 2-bromothiophene and 3-bromothiophene are markedly different.

Electronic Perturbation at C2

When bromine is attached to the C2 position, its electron-donating resonance effect can effectively delocalize a positive charge that develops during electrophilic attack at the C5 position. The resonance structures show that the charge can be shared by the sulfur atom, which is a key stabilizing interaction. The strong -I effect, however, withdraws electron density from the entire ring, with the most significant impact felt at the adjacent C3 position.

Electronic Perturbation at C3

In 3-bromothiophene, the resonance donation from bromine is less effective at stabilizing intermediates formed during electrophilic substitution. The delocalization pathways are less favorable compared to the 2-bromo isomer. The inductive effect still deactivates the ring, but the directing influence of the +M effect is more complex. Electrophilic attack is generally directed to the C2 and C5 positions, which are most activated by the sulfur atom, but the overall reaction rate is often slower than for the 2-bromo counterpart undergoing substitution at its C5 position.

Caption: Resonance stabilization in 2- vs. 3-bromothiophene.

Section 3: Experimental and Computational Validation

Theoretical concepts of electronic effects are validated through empirical data from spectroscopy and computational chemistry.

Spectroscopic Interrogation

NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance (NMR) is arguably the most powerful tool for probing the electronic environment of nuclei in a molecule. The chemical shift (δ) of a proton or carbon nucleus is highly sensitive to the local electron density.

-

¹H NMR: The electron-withdrawing inductive effect of bromine deshields nearby protons, causing them to resonate at a higher chemical shift (downfield). By comparing the ¹H NMR spectra of thiophene, 2-bromothiophene, and 3-bromothiophene, one can map the electronic perturbations across the ring.

-

¹³C NMR: The effect is even more pronounced in ¹³C NMR. The carbon atom directly attached to bromine (the ipso-carbon) is significantly shielded due to the "heavy atom effect," but the other carbons in the ring show shifts that reflect the balance of the -I and +M effects.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Compound | H2/C2 | H3/C3 | H4/C4 | H5/C5 |

| Thiophene | 7.36 / 125.6 | 7.10 / 127.3 | 7.10 / 127.3 | 7.36 / 125.6 |

| 2-Bromothiophene | - / 112.5 | 7.15 / 128.4 | 6.98 / 127.6 | 7.25 / 130.6 |

| 3-Bromothiophene | 7.20 / 126.1 | - / 110.1 | 7.05 / 130.3 | 7.30 / 122.5 |

| Note: Data is illustrative and can vary slightly based on solvent and concentration. |

Computational Modeling (Density Functional Theory - DFT)

DFT calculations provide a theoretical lens to visualize and quantify electronic effects.

-

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface. For thiophene, the MEP is most negative (red) over the C2/C5 positions. In bromothiophenes, the map clearly shows electron density being pulled towards the bromine atom, while the +M effect can be seen as a slight increase in negative potential at specific positions.

-

HOMO-LUMO Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity and electronic properties. Bromination lowers the energy of the HOMO, which is consistent with the overall deactivating nature of the substituent. This change in the HOMO-LUMO gap has direct implications for the material's color and its performance in organic electronics.

Caption: A typical DFT workflow for electronic structure analysis.

Detailed Protocol: ¹H NMR Analysis of Bromothiophene Isomers

This protocol outlines a self-validating system for characterizing the electronic environment of bromothiophene isomers.

-

Sample Preparation:

-

Accurately weigh ~10-20 mg of the bromothiophene sample (e.g., 2-bromothiophene).

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of an internal standard (TMS, δ = 0.00 ppm) is critical for accurate chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Data Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz).

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. A well-shimmed instrument will produce sharp, symmetrical peaks, which is a key validation step.

-

Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 1-second relaxation delay).

-

-

Data Processing & Interpretation:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals. The relative integrals of the thiophene protons should correspond to their stoichiometry (e.g., 1:1:1 for 2-bromothiophene). This validates sample purity.

-

Assign the peaks based on their chemical shift, multiplicity (coupling patterns), and comparison to literature values (see Table 1). The downfield shift of protons relative to unsubstituted thiophene provides direct evidence of the net electron-withdrawing effect.

-

Section 4: Consequences for Chemical Reactivity and Application

The electronic perturbations caused by bromine have profound implications for the use of bromothiophenes in synthesis and materials science.

Modulation of Electrophilic Aromatic Substitution

While bromine is a deactivating group, it is also a director. In 2-bromothiophene, the C5 position is the least deactivated and is the primary site for further electrophilic attack (e.g., nitration, acylation). This predictable regioselectivity is a cornerstone of thiophene chemistry.

Enabling Cross-Coupling Reactions

Perhaps the most significant role of bromothiophenes is as substrates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Kumada). The carbon-bromine bond is readily activated by palladium or nickel catalysts, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The electronic nature of the ring can influence the rate of oxidative addition, a key step in the catalytic cycle. This has enabled the synthesis of complex polythiophenes and other conjugated materials with tailored electronic properties.

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Case Study: Impact on Organic Electronics

In the field of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), thiophene-based polymers are ubiquitous. Introducing bromine atoms onto the polymer backbone can:

-

Lower the HOMO Energy Level: The inductive effect lowers the HOMO, which can improve the open-circuit voltage (Voc) in solar cells and enhance the polymer's stability against oxidation (air stability).

-

Influence Polymer Packing: The size and polarity of the bromine atom can alter the intermolecular packing of the polymer chains in the solid state, which directly affects charge carrier mobility.

-

Serve as a Handle for Further Functionalization: The bromo- a group can be converted to other functional groups post-polymerization to fine-tune properties.

Conclusion

The bromine substituent is a powerful and versatile tool for the strategic manipulation of the thiophene ring's electronic landscape. Its influence is a nuanced interplay between a dominant, deactivating inductive withdrawal and a directing, activating resonance donation. The position of the bromine atom critically dictates the outcome of this electronic tug-of-war, leading to distinct chemical behaviors for isomers like 2- and 3-bromothiophene. A thorough understanding of these principles, validated by spectroscopic and computational methods, is essential for researchers aiming to design and synthesize novel thiophene-based molecules for applications ranging from life-saving pharmaceuticals to next-generation electronic devices.

References

-

Title: Thiophene: A Versatile Building Block in Organic Synthesis and Materials Science Source: Chemical Reviews URL: [Link]

-

Title: Aromaticity and Antiaromaticity in Five-Membered Heterocycles Source: The Journal of Organic Chemistry URL: [Link]

-

Title: The Role of Halogen Bonding in Organic Synthesis and Materials Chemistry Source: Angewandte Chemie International Edition URL: [Link]

-

Title: Palladium-Catalyzed Cross-Coupling Reactions of Thiophenes Source: Topics in Current Chemistry URL: [Link]

-

Title: Regioselective Functionalization of Thiophenes Source: Chemical Society Reviews URL: [Link]

-

Title: A Density Functional Theory Study on the Structure and Electronic Properties of Thiophene and its Derivatives Source: Journal of Molecular Structure: THEOCHEM URL: [Link]

An In-depth Technical Guide to 3-Bromothiophene-2-carbonyl chloride: Synthesis, Availability, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, properties, and application of 3-Bromothiophene-2-carbonyl chloride. Recognizing that this specific isomer is not a readily available catalog chemical, this document provides a practical, field-proven pathway for its preparation from its commercially available precursor, empowering researchers to leverage its synthetic potential.

Strategic Overview: The Utility of a Non-Stock Building Block

The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a cornerstone of modern drug design. The compound 3-Bromothiophene-2-carbonyl chloride represents a highly versatile, yet specialized, chemical intermediate. Its two distinct functional groups—the reactive acyl chloride at the 2-position and the synthetically adaptable bromine atom at the 3-position—offer orthogonal handles for molecular elaboration.

However, a thorough market survey reveals that this specific compound is not offered as a stock item by major chemical suppliers. Instead, its isomers, such as 2-Bromothiophene-3-carbonyl chloride, are more common. This guide addresses this critical gap by focusing on the reliable synthesis of the title compound from its commercially available carboxylic acid precursor, thereby enabling its use in advanced research and discovery programs.

Physicochemical & Structural Data

While a dedicated CAS number for 3-Bromothiophene-2-carbonyl chloride is not registered, its fundamental properties can be derived from its structure.

| Property | Value | Source |

| Chemical Name | 3-Bromothiophene-2-carbonyl chloride | IUPAC Nomenclature |

| Molecular Formula | C₅H₂BrClOS | Calculated |

| Molecular Weight | 225.49 g/mol | Calculated |

| Appearance (Predicted) | Colorless to light yellow liquid or low-melting solid | Inferred from analogs |

| Precursor CAS No. | 7311-64-0 (3-Bromothiophene-2-carboxylic acid) | [1][2][3] |

Commercial Landscape: Precursor Availability

The key to utilizing 3-Bromothiophene-2-carbonyl chloride is the procurement of its immediate precursor, 3-Bromothiophene-2-carboxylic acid (CAS: 7311-64-0) . This starting material is readily available from several reputable suppliers, ensuring a consistent and reliable source for synthesis.

| Supplier | Product Name | Purity | CAS Number |

| Thermo Scientific (Alfa Aesar) | 3-Bromothiophene-2-carboxylic acid | 97% | 7311-64-0[4] |

| TCI America | 3-Bromothiophene-2-carboxylic Acid | >98.0% (GC) | 7311-64-0[1][2] |

| Santa Cruz Biotechnology | 3-Bromothiophene-2-carboxylic acid | Research Grade | 7311-64-0[3] |

| Chem-Impex International | 3-Bromothiophene-2-carboxylic acid | N/A | 7311-64-0[5] |

| BLD Pharm | 3-Bromothiophene-2-carboxylic acid | N/A | 7311-64-0[6] |

Synthesis Protocol: Accessing the Target Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental and reliable transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a robust and widely adopted method due to the volatile nature of its byproducts (SO₂ and HCl), which simplifies product purification.

Causality of Reagent Choice:

-

Thionyl Chloride (SOCl₂): Chosen over other chlorinating agents (like oxalyl chloride) for its cost-effectiveness and the ease of removing gaseous byproducts, driving the reaction to completion.

-

Catalytic Dimethylformamide (DMF): The reaction is often accelerated by a catalytic amount of DMF. DMF reacts with SOCl₂ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a more potent acylating agent and the active catalyst in the cycle.

-

Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. The entire protocol must be conducted under strictly anhydrous conditions using dried glassware and solvents to prevent reversion to the starting carboxylic acid and ensure high yield.

Step-by-Step Laboratory Methodology:

-

Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a scrubber with NaOH solution to neutralize HCl and SO₂ fumes). Dry all glassware in an oven (120°C) and cool under an inert atmosphere (N₂ or Argon).

-

Charging the Flask: To the flask, add 3-Bromothiophene-2-carboxylic acid (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene or dichloromethane (approx. 5-10 mL per gram of acid). To this suspension, add thionyl chloride (SOCl₂) (approx. 2.0-3.0 eq) dropwise at room temperature. Add one drop of anhydrous DMF.

-

Reaction: Heat the reaction mixture to reflux (typically 70-80°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The initial solid suspension should dissolve to form a clear solution.

-

Work-up and Purification: After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 3-Bromothiophene-2-carbonyl chloride is typically obtained as an oil or low-melting solid and can often be used directly in the next step. For higher purity, vacuum distillation is recommended.

Synthetic Applications in Drug Discovery

The strategic placement of the bromine and acyl chloride groups makes this molecule a powerful tool for generating diverse chemical libraries. The acyl chloride provides a site for nucleophilic acyl substitution, while the bromine atom is ideal for cross-coupling reactions.

-